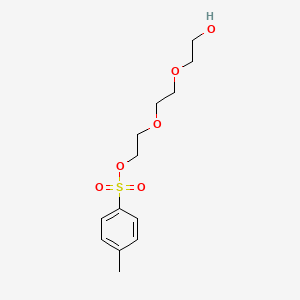

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Descripción general

Descripción

Tos-PEG3, también conocido como tosil-polietilenglicol 3, es un linker basado en polietilenglicol utilizado en la síntesis de quimeras dirigidas a la proteólisis (PROTAC) y otros bioconjugados. Presenta un espaciador de polietilenglicol flanqueado por grupos tosil, que mejoran su solubilidad y biodisponibilidad. Este compuesto es particularmente valioso en la investigación y el desarrollo farmacéutico debido a su bifuncionalidad, que facilita la unión de ingredientes farmacéuticos activos a portadores o entidades de direccionamiento .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tos-PEG3 típicamente involucra la reacción de polietilenglicol con cloruro de p-toluensulfonilo en presencia de una base como piridina o trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de tosilo. El esquema general de la reacción es el siguiente: [ \text{HO-PEG-OH} + 2 \text{TsCl} \rightarrow \text{Ts-PEG-Ts} + 2 \text{HCl} ]

Métodos de producción industrial: En un entorno industrial, la producción de Tos-PEG3 involucra reacciones por lotes a gran escala con un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El proceso incluye:

- Disolución de polietilenglicol en diclorometano anhidro.

- Adición de cloruro de p-toluensulfonilo y una base.

- Agitación de la mezcla de reacción a temperatura ambiente o a temperaturas ligeramente elevadas.

- Purificación del producto mediante recristalización o cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de reacciones: Tos-PEG3 experimenta principalmente reacciones de sustitución nucleofílica debido a la presencia de grupos tosil, que son excelentes grupos salientes. Las reacciones comunes incluyen:

Reacciones de sustitución: Tos-PEG3 reacciona con nucleófilos como aminas, tioles y alcoholes para formar derivados correspondientes.

Reacciones de reducción: Tos-PEG3 se puede reducir para formar derivados de polietilenglicol terminados en hidroxilo.

Reactivos y condiciones comunes:

Nucleófilos: Aminas, tioles, alcoholes.

Solventes: Diclorometano, dimetilsulfóxido, etanol.

Condiciones: Temperatura ambiente a temperaturas ligeramente elevadas, condiciones anhidras.

Productos principales:

Derivados de amina: Formados por reacción con aminas.

Derivados de tiol: Formados por reacción con tioles.

Derivados de alcohol: Formados por reacción con alcoholes

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a radioligand in PET imaging, particularly for targeting neurofibrillary tangles associated with Alzheimer's disease. Its ability to form stable complexes with biological targets makes it a candidate for developing imaging agents that can help in early diagnosis and monitoring of neurodegenerative diseases .

Polymer Science

Due to its ether functionalities, this compound can be utilized in the synthesis of polyethylene glycol derivatives, which are widely used as surfactants and emulsifiers in pharmaceutical formulations. The sulfonate group enhances solubility and biocompatibility, making it suitable for drug delivery systems .

Bioconjugation Techniques

The presence of a sulfonate group allows for efficient coupling reactions with various biomolecules, such as proteins and nucleic acids. This property is particularly useful in the development of targeted therapies and diagnostics where precise delivery of therapeutic agents is essential .

Case Study 1: Development of PET Radioligands

In a study focused on the development of PET radioligands for Alzheimer's disease, researchers synthesized derivatives of the compound to evaluate their binding affinity to tau proteins. The results indicated that modifications to the sulfonate moiety could enhance binding properties, thereby improving imaging capabilities .

Case Study 2: Synthesis of Biocompatible Polymers

A research team explored the use of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in creating biocompatible polymers for drug delivery applications. The study demonstrated that incorporating this compound into polymer matrices significantly improved the release profiles of encapsulated drugs while maintaining biocompatibility .

Mecanismo De Acción

Tos-PEG3 funciona como un linker en PROTAC, que explotan el sistema ubiquitina-proteasoma intracelular para degradar selectivamente las proteínas diana. El mecanismo implica:

Unión: Un extremo de la molécula PROTAC se une a la proteína diana, mientras que el otro extremo se une a una ubiquitina ligasa E3.

Ubiquitinación: La ubiquitina ligasa E3 etiqueta la proteína diana con moléculas de ubiquitina.

Degradación: La proteína ubiquitinada es reconocida y degradada por el proteasoma, lo que lleva a la eliminación selectiva de la proteína diana de la célula

Comparación Con Compuestos Similares

Tos-PEG3 es único debido a su bifuncionalidad y la presencia de grupos tosil, que lo hacen altamente reactivo y versátil. Los compuestos similares incluyen:

Tos-PEG2: Un linker de polietilenglicol más corto con propiedades similares pero con una solubilidad y flexibilidad reducidas.

Tos-PEG4: Un linker de polietilenglicol más largo que ofrece una mayor solubilidad y flexibilidad, pero puede ser menos eficiente en ciertas aplicaciones.

Tos-PEG3-CH2COOH: Un derivado con un grupo carboxilo, que proporciona funcionalidad adicional para la conjugación con biomoléculas .

Tos-PEG3 destaca por su equilibrio óptimo de solubilidad, reactividad y versatilidad, lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas e industriales.

Actividad Biológica

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, commonly referred to as Tos-PEG3 , is a compound that has garnered attention for its potential biological activities. As a sulfonate derivative of polyethylene glycol (PEG), it possesses unique physicochemical properties that may influence its interactions in biological systems. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive understanding of its effects.

- Molecular Formula : C₁₄H₁₈O₅S

- Molecular Weight : 304.36 g/mol

- CAS Number : 77544-68-4

- Purity : >95% (HPLC) .

The biological activity of this compound is primarily attributed to its ability to modulate cellular processes through interactions with various biomolecules. It is hypothesized to function as a linker in bioconjugation applications, facilitating the delivery of therapeutic agents or probes to specific cellular targets.

Case Studies and Research Findings

-

Cellular Uptake and Toxicity :

- A study examining the cellular uptake of PEGylated compounds found that the introduction of sulfonate groups can enhance solubility and stability in biological fluids, leading to increased cellular uptake without significant cytotoxicity .

- The compound demonstrated low toxicity profiles in vitro, making it a promising candidate for drug delivery systems.

-

Inhibition Studies :

- Research indicated that derivatives of sulfonated PEG compounds can inhibit certain enzymatic activities, particularly those involved in inflammatory pathways . The inhibition mechanism appears to involve competitive binding to active sites on enzymes, thereby reducing their activity.

- A specific study highlighted the potential of sulfonated PEGs in inhibiting matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .

Data Table: Biological Activities

Propiedades

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCRUOTLCQWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448199 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-68-4 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.